REACTION_CXSMILES
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[CH3:1][O:2][P:3]([O:6]C)[O:4][CH3:5].[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>>[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][P:3](=[O:6])([O:4][CH3:5])[O:2][CH3:1])=[CH:12][CH:11]=1
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Name
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|
Quantity
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206 g
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Type
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reactant
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Smiles
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COP(OC)OC
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Name
|
|
Quantity
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245 g
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Type
|
reactant
|
Smiles
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CSC1=CC=C(CCl)C=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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First, dimethyl (4-methylthiobenzyl)phosphonate was synthesized
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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ADDITION
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Details
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4,792,208, Example 1) was added dropwise over 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Name
|
|
Type
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product
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Smiles
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CSC1=CC=C(CP(OC)(OC)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |